(3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one
CAS No.: 142808-52-4
Cat. No.: VC21498975
Molecular Formula: C22H23NOS2
Molecular Weight: 381.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142808-52-4 |
|---|---|
| Molecular Formula | C22H23NOS2 |
| Molecular Weight | 381.6g/mol |
| IUPAC Name | (3E,5E)-1-methyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-4-one |
| Standard InChI | InChI=1S/C22H23NOS2/c1-23-14-18(12-16-4-8-20(25-2)9-5-16)22(24)19(15-23)13-17-6-10-21(26-3)11-7-17/h4-13H,14-15H2,1-3H3/b18-12+,19-13+ |
| Standard InChI Key | MZWLWOCKZOXMAV-KLCVKJMQSA-N |
| Isomeric SMILES | CN1C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C/C3=CC=C(C=C3)SC)/C1 |
| SMILES | CN1CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1 |
| Canonical SMILES | CN1CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1 |
Introduction
Chemical Identity and Basic Properties
(3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one is a structurally complex organic compound belonging to the class of bis-arylidene piperidin-4-ones. The compound is characterized by a central piperidin-4-one ring with two 4-(methylsulfanyl)phenyl groups attached via methylidene bridges at positions 3 and 5, with both bridges having an E-configuration. The nitrogen at position 1 of the piperidine ring is methylated, giving the compound its distinctive properties and reactivity profile.
The compound has been registered with CAS number 142808-52-4 and has been characterized through various analytical techniques . Its molecular structure involves a central six-membered heterocyclic ring (piperidin-4-one) with exocyclic double bonds connecting to aromatic rings, creating a conjugated system that contributes to its chemical behavior and potential applications.
Identification Parameters
Table 1: Identification and Basic Properties of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one
| Parameter | Value |
|---|---|
| CAS Number | 142808-52-4 |
| Molecular Formula | C₂₂H₂₃NOS₂ |
| Molecular Weight | 381.6 g/mol |
| IUPAC Name | (3E,5E)-1-methyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-4-one |
| InChI | InChI=1S/C22H23NOS2/c1-23-14-18(12-16-4-8-20(25-2)9-5-16)22(24)19(15-23)13-17-6-10-21(26-3)11-7-17/h4-13H,14-15H2,1-3H3/b18-12+,19-13+ |
| InChIKey | MZWLWOCKZOXMAV-KLCVKJMQSA-N |
| SMILES | CN1C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C/C3=CC=C(C=C3)SC)/C1 |
| PubChem CID | 6091064 |
Structural Characteristics
The structural architecture of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one is defined by several key features that determine its physical, chemical, and potentially biological properties. Through crystallographic studies of similar compounds, several important structural characteristics can be inferred.
Conformational Analysis
The central piperidinone ring in this compound likely adopts a chair conformation, which is typical for substituted piperidin-4-ones as evidenced by crystallographic studies of related compounds . This conformation is stabilized by the arrangement of substituents and minimizes steric interactions between the groups attached to the ring. The N-methyl group at position 1 is expected to occupy an equatorial position to minimize steric interactions within the molecule.
Spatial Arrangement
The spatial arrangement of the 4-(methylsulfanyl)phenyl groups is particularly important for understanding the compound's properties. Based on studies of similar bis-arylidene piperidin-4-ones, these aromatic rings are likely oriented almost perpendicular to the mean plane of the piperidinone ring . This orientation minimizes steric interactions and maximizes the conjugation between the exocyclic double bonds and the aromatic systems.
The methylsulfanyl groups at the para position of each phenyl ring extend the electron-rich character of the aromatic systems, which can influence the compound's electronic properties, reactivity, and potential interactions with biological targets.
Synthesis and Preparation
The synthesis of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one typically follows established procedures for similar bis-arylidene piperidin-4-ones, with modifications to incorporate the specific substituents. Based on reported synthetic methods for structurally related compounds, several approaches can be outlined.
General Synthetic Route
The most common synthetic pathway for bis-arylidene piperidin-4-ones involves a condensation reaction between a piperidin-4-one derivative and aromatic aldehydes. For (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one, this would involve:
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Starting with 1-methyl-piperidin-4-one as the core structure
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Performing a double condensation with 4-(methylsulfanyl)benzaldehyde
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Controlling reaction conditions to ensure the formation of E-isomers at both positions
This type of condensation reaction typically requires basic conditions to facilitate the deprotonation of the α-carbon atoms adjacent to the carbonyl group in the piperidin-4-one ring, followed by nucleophilic attack on the carbonyl carbon of the aldehyde.
Crystallization and Purification
The purification of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one can be achieved through crystallization techniques similar to those reported for other piperidin-4-one derivatives. Common recrystallization solvents for similar compounds include:
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Ethanol
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Ethanol-ethyl acetate mixtures
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Methanol
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Dichloromethane-methanol mixtures
These solvents have been successfully used for the recrystallization of structurally similar compounds, as reported in the literature . The choice of solvent depends on the solubility properties of the specific compound and the desired crystal morphology.
Chemical Reactivity and Modifications
The reactivity of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one is determined by its functional groups and structural features. Understanding these reactive sites is essential for potential modifications and applications.
Reactive Sites
Several functional groups within the molecule present opportunities for chemical modifications:
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The carbonyl group at position 4 can undergo typical ketone reactions, including:
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Reduction to alcohol
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Nucleophilic addition
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Condensation with nitrogen nucleophiles to form oximes or hydrazones
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The exocyclic double bonds (methylidene groups) are potential sites for:
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Addition reactions (e.g., Michael addition)
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Reduction
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Cycloaddition reactions
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The methylsulfanyl groups offer possibilities for:
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Oxidation to sulfoxides or sulfones
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Nucleophilic substitution under specific conditions
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Metal coordination through the sulfur atoms
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The N-methyl group could potentially be involved in:
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Oxidation reactions
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Elimination reactions under harsh conditions
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Quaternization with alkyl halides
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Related Compounds and Structural Analogues
The (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one belongs to a broader family of bis-arylidene piperidin-4-ones, many of which share structural similarities but differ in the substituents on the aromatic rings, the piperidinone ring, or both.
Structural Analogues
Table 2: Structural Analogues of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one
Crystal Structure Insights from Analogues
Crystal structure studies of related compounds provide valuable insights into the likely structural characteristics of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one. For instance, the crystal structure of (3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis(3-fluorobenzylidene)piperidin-4-one shows that the piperidinone ring adopts a chair conformation with the attached phenyl rings almost perpendicular to the mean plane of the piperidinone ring .
Similarly, the crystal structure of (3E,5E)-3,5-Bis(4-methyl-benzyl-idene)-1-[3-(piperidin-1-yl)propano] shows that the central piperidine ring adopts a half-chair conformation, while the terminal piperidine ring adopts a chair conformation . These structural insights suggest that the target compound would likely adopt similar conformational characteristics.
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